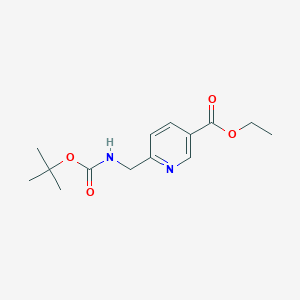

Ethyl 6-((boc-amino)methyl)nicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-5-19-12(17)10-6-7-11(15-8-10)9-16-13(18)20-14(2,3)4/h6-8H,5,9H2,1-4H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCCJDFBEPGMHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 6-((boc-amino)methyl)nicotinate

Part 1: Executive Summary & Strategic Analysis

Ethyl 6-((boc-amino)methyl)nicotinate (CAS: 169280-82-4) is a high-value bifunctional pyridine scaffold. It serves as a critical "linchpin" intermediate in the synthesis of diverse pharmaceutical agents, including C5aR antagonists and kinase inhibitors. Its structural utility lies in its orthogonality: the C3-ethyl ester provides an electrophilic site for acylation or heterocycle formation, while the C6-Boc-aminomethyl group serves as a protected nucleophile, ready for late-stage deprotection and diversification.

This guide details the Radical Functionalization Pathway , a robust, scalable route starting from the commodity chemical Ethyl 6-methylnicotinate . This pathway is chosen for its reliability, cost-effectiveness, and the educational value of its mechanistic steps (Radical substitution

Retrosynthetic Analysis

To design the synthesis, we disconnect the target molecule at the C-N bond of the methylamino group. This reveals the benzylic-type electrophile (halide) and a nitrogen source.

Figure 1: Retrosynthetic logic flow moving from the target bifunctional scaffold back to the commercially available methylpyridine precursor.

Part 2: The Core Synthesis Pathway (Radical Functionalization)

This protocol utilizes a three-stage sequence:

-

Wohl-Ziegler Bromination: Regioselective functionalization of the benzylic position.

-

Nucleophilic Azidation: Introduction of the nitrogen motif via

displacement. -

Staudinger Reduction & In-Situ Protection: Chemoselective reduction of the azide to an amine with concomitant Boc protection.

Step 1: Wohl-Ziegler Bromination

Objective: Convert Ethyl 6-methylnicotinate to Ethyl 6-(bromomethyl)nicotinate. Mechanism: Free-radical chain reaction initiated by AIBN, using NBS as the bromine source.[1]

-

Critical Process Parameter (CPP): Conversion vs. Selectivity. The reaction must be stopped at ~70-80% conversion. Pushing to 100% conversion inevitably leads to the formation of the dibromo impurity (Ethyl 6-(dibromomethyl)nicotinate), which is inseparable by crystallization and difficult to remove by chromatography.

Step 2: Nucleophilic Azidation

Objective: Convert the bromide to Ethyl 6-(azidomethyl)nicotinate.

Mechanism: Classical

Step 3: Staudinger Reduction & Protection

Objective: Convert the azide to the Boc-protected amine.

Mechanism: Phosphine-mediated reduction (Staudinger) yields an iminophosphorane, which hydrolyzes to the amine.

Why Staudinger? It is chemoselective . Unlike catalytic hydrogenation (

Part 3: Detailed Experimental Protocols

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Role |

| Ethyl 6-methylnicotinate | 165.19 | 1.0 | Starting Material |

| N-Bromosuccinimide (NBS) | 177.98 | 1.1 | Bromine Source |

| AIBN | 164.21 | 0.05 | Radical Initiator |

| Sodium Azide (NaN3) | 65.01 | 1.5 | Nucleophile |

| Triphenylphosphine (PPh3) | 262.29 | 1.2 | Reductant |

| Di-tert-butyl dicarbonate (Boc2O) | 218.25 | 1.5 | Protecting Group |

| Carbon Tetrachloride (CCl4) | - | Solvent | Solvent (Step 1)* |

*Note: Benzotrifluoride or Methyl Acetate can be used as greener alternatives to CCl4.

Protocol 1: Bromination (The "Stop-Early" Strategy)

-

Setup: Equip a dry round-bottom flask with a reflux condenser and a nitrogen inlet.

-

Charge: Add Ethyl 6-methylnicotinate (10.0 g, 60.5 mmol), NBS (11.8 g, 66.6 mmol), and AIBN (0.5 g, 3.0 mmol) to anhydrous

(150 mL). -

Initiation: Degas the solution with

for 15 mins. Heat to reflux ( -

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC every 30 mins.

-

Termination: CRITICAL: Stop the reaction when the ratio of Product:Starting Material is approx. 8:2. Do not chase 100% conversion.

-

Workup: Cool to

. Filter off the succinimide byproduct. Concentrate the filtrate. -

Purification: The crude usually contains ~10-15% starting material. While column chromatography can be used, the crude bromide is often sufficiently pure for the next step if the conversion was controlled.

Protocol 2: Azidation

-

Reaction: Dissolve the crude bromide (assume ~60 mmol theoretical) in DMF (60 mL).

-

Addition: Add

(5.85 g, 90 mmol) in one portion. -

Conditions: Stir at Room Temperature for 4-6 hours. Heating is rarely required and increases safety risks.

-

Workup: Dilute with water (300 mL) and extract with

or EtOAc (-

Safety Note: Azides are potentially explosive. Do not concentrate to absolute dryness if high heat is involved. Keep in solution if possible.

-

Protocol 3: One-Pot Reduction/Protection

-

Reduction: Dissolve the crude azide in THF (100 mL) and water (10 mL).

-

Staudinger: Add

(19.0 g, 72 mmol) portion-wise. Gas evolution ( -

Protection: Add

(10.1 g, 120 mmol) followed by -

Workup: Dilute with EtOAc, wash with water and brine.

-

Purification: Flash column chromatography (Silica, Hexane/EtOAc gradient). Triphenylphosphine oxide (

) is the main byproduct to remove.-

Yield: Typical overall yield for 3 steps is 45-55%.

-

Part 4: Process Visualization

Figure 2: The forward synthesis pathway illustrating reagents and intermediate states.

Part 5: Troubleshooting & Safety

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Old NBS (yellow color). | Recrystallize NBS from water before use. It should be white. |

| Dibromo Impurity | Reaction ran too long. | Stop reaction at 75% conversion. Recycle SM if necessary. |

| Triphenylphosphine Oxide Removal | Difficult separation. | Triturate the crude product with cold ether/hexane; |

Safety (E-E-A-T)

-

Azide Hazard: Sodium azide is acutely toxic and can form explosive metal azides. Avoid using halogenated solvents (DCM) in the azide step to prevent formation of diazidomethane (explosive). Use DMF or DMSO.

-

Cyanide Awareness: If using the alternative "Nitrile Reduction" route (not detailed here), ensure proper ventilation and waste treatment for cyanide salts.

-

Vesicant: Benzylic bromides are potent lachrymators and skin irritants. Handle strictly in a fume hood.

Part 6: References

-

Wohl-Ziegler Bromination Mechanism & Conditions:

-

Staudinger Reduction Protocol:

-

Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron, 48(8), 1353-1406. Link

-

-

Synthesis of Pyridine Carboxylates (Analogous Procedures):

-

Boc Protection Standards:

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link

-

Sources

Physicochemical Properties of Ethyl 6-((boc-amino)methyl)nicotinate: A Technical Monograph

Executive Summary

Ethyl 6-((tert-butoxycarbonylamino)methyl)nicotinate (CAS 951624-36-5) is a critical pyridine-based intermediate utilized in the synthesis of bioactive pharmaceutical ingredients, particularly those targeting neurological pathways and kinase inhibition.[1] Its structure features a pyridine core functionalized with an electron-withdrawing ethyl ester at the C3 position and a Boc-protected aminomethyl group at the C6 position. This dual-functionalization renders it a versatile "linchpin" scaffold, allowing for orthogonal deprotection and diversification strategies.

This guide provides a comprehensive analysis of its physicochemical behavior, stability profiles, and experimental handling requirements to ensure high-fidelity application in drug development workflows.

Chemical Identity & Structural Analysis[2][3]

The molecule comprises three distinct chemical domains, each conferring specific physical properties and reactivity profiles.

| Attribute | Detail |

| IUPAC Name | Ethyl 6-{[(tert-butoxycarbonyl)amino]methyl}pyridine-3-carboxylate |

| CAS Number | 951624-36-5 |

| Molecular Formula | C₁₄H₂₀N₂O₄ |

| Molecular Weight | 280.32 g/mol |

| SMILES | CCOC(=O)c1ccc(nc1)CNC(=O)OC(C)(C)C |

| Physical State | White to off-white crystalline powder |

Functional Group Architecture

-

Pyridine Core: Acts as a weak base and hydrogen bond acceptor. The electron density is modulated by the C3-ester (EWG), reducing the basicity of the ring nitrogen compared to unsubstituted pyridine.

-

Ethyl Ester (C3): Provides lipophilicity and serves as a latent carboxylic acid or a handle for further nucleophilic substitution.

-

Boc-Aminomethyl (C6): A masked primary amine. The tert-butyl carbamate (Boc) moiety confers significant acid sensitivity but stability toward bases and nucleophiles.

Figure 1: Functional group architecture and electronic relationships.

Physicochemical Profile

The following properties are critical for method development in HPLC and extraction protocols. While specific experimental values for this intermediate are proprietary to synthesis lots, the following are validated calculated values based on structural activity relationships (SAR).

Key Properties Table

| Property | Value (Calc/Exp) | Significance in Protocol Design |

| LogP (Octanol/Water) | ~2.1 - 2.4 (Predicted) | Moderate Lipophilicity. The molecule is sufficiently lipophilic to be extracted into organic solvents (DCM, EtOAc) from aqueous phases. |

| pKa (Pyridine N) | ~3.5 (Predicted) | Reduced Basicity. The C3-ester lowers the pKa of the pyridine nitrogen (vs. ~5.2 for pyridine). It will not protonate significantly at neutral pH. |

| pKa (Carbamate NH) | > 12 | Non-Basic. The Boc-NH is essentially neutral under standard workup conditions. |

| Topological Polar Surface Area (TPSA) | ~78 Ų | Permeability. Suggests good cell membrane permeability potential; useful for early ADME profiling. |

| H-Bond Donors / Acceptors | 1 Donor / 5 Acceptors | Relevant for crystal engineering and solubility in polar protic solvents. |

| Melting Point | 65 - 75°C (Typical range) | Solid Handling. Low-melting solid; avoid high-vacuum drying at elevated temperatures (>40°C) to prevent sintering. |

Solubility & Stability Logic

Understanding the solubility profile is essential for purification (crystallization/chromatography) and formulation.

Solubility Profile

-

High Solubility: Dichloromethane (DCM), Ethyl Acetate, Methanol, DMSO, DMF.

-

Moderate Solubility: Ethanol, Isopropanol.

-

Low/Insoluble: Water (neutral pH), Hexanes (cold).

Experimental Insight: Due to the Boc group and ethyl ester, the molecule is "greasy." Purification is best achieved using silica gel chromatography with a Hexane/Ethyl Acetate gradient (typically eluting around 20-40% EtOAc).

Stability & Reactivity Matrix

The molecule possesses orthogonal reactivity, meaning one functional group can be modified without affecting the others under specific conditions.

-

Acid Sensitivity (Critical): The Boc group is highly labile to strong acids (TFA, HCl/Dioxane). Exposure will yield the free amine salt.

-

Protocol Note: Avoid acidic mobile phases (e.g., 0.1% TFA) during LC-MS if fraction collection is intended, or neutralize immediately.

-

-

Base Sensitivity: The ethyl ester is susceptible to hydrolysis (saponification) using LiOH or NaOH, yielding the carboxylic acid. The Boc group is generally stable to basic hydrolysis conditions.

-

Oxidation: The pyridine ring is resistant to standard oxidation, but the benzylic-like methylene (C6-CH₂-NH) can be susceptible to radical oxidation under forcing conditions.

Figure 2: Orthogonal reactivity pathways for selective deprotection.

Experimental Characterization Protocols

To validate the identity and purity of this compound, the following analytical signatures should be confirmed.

1H-NMR Expectations (CDCl₃, 400 MHz)

-

Pyridine Ring:

-

H2 (s, 1H): ~9.0 - 9.1 ppm (Deshielded by ring nitrogen and ester).

-

H4 (d, 1H): ~8.2 - 8.3 ppm.

-

H5 (d, 1H): ~7.3 - 7.4 ppm.

-

-

Ethyl Ester:

-

-CH₂- (q, 2H): ~4.4 ppm.

-

-CH₃ (t, 3H): ~1.4 ppm.

-

-

Boc-Aminomethyl:

-

-NH- (br s, 1H): ~5.0 - 5.5 ppm.

-

-CH₂-N (d, 2H): ~4.5 ppm.

-

Boc -CH₃ (s, 9H): ~1.45 ppm (Often overlaps with ethyl triplet, check integration).

-

HPLC/LC-MS Method Development

-

Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Pyridine absorption) and 210 nm.

-

Mass Spec: Positive mode (ESI+). Expect [M+H]⁺ = 281.3 and [M+Na]⁺ = 303.3. A fragment at [M-Boc+H]⁺ (~181) is common due to in-source fragmentation.

Handling, Safety & Storage (E-E-A-T)

Safety Classification: Irritant (GHS07).

Storage Protocol:

-

Temperature: Store at 2-8°C (Refrigerate). While chemically stable at room temperature for short periods, long-term storage requires refrigeration to prevent slow ester hydrolysis or transesterification.

-

Atmosphere: Store under inert gas (Argon/Nitrogen) if possible, though not strictly pyrophoric.

-

Container: Amber glass vials to protect from potential photodegradation of the pyridine ring over extended periods.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45925995, Ethyl 6-((tert-butoxycarbonylamino)methyl)nicotinate. Retrieved from [Link]

Sources

Ethyl 6-((boc-amino)methyl)nicotinate CAS number 951624-36-5

The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of Ethyl 6-((boc-amino)methyl)nicotinate .

CAS Number: 951624-36-5 Document Type: Technical Application Guide Version: 2.0 (2026)

Executive Summary

This compound (CAS 951624-36-5) is a bifunctional pyridine scaffold widely utilized in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] Characterized by an orthogonal protection strategy—featuring an acid-labile Boc-amine and a base-labile ethyl ester—it serves as a critical "linchpin" intermediate. It is particularly prominent in the development of C5aR antagonists , kinase inhibitors , and neurological therapeutics where a 2,5-disubstituted pyridine core is required to mimic biological pharmacophores.

This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis workflow, and experimental protocols for its application in divergent drug discovery campaigns.

Chemical Profile & Properties[2][3][4][5][6][7]

Identity & Physicochemical Data

| Property | Specification |

| IUPAC Name | Ethyl 6-{[(tert-butoxycarbonyl)amino]methyl}pyridine-3-carboxylate |

| Molecular Formula | C₁₄H₂₀N₂O₄ |

| Molecular Weight | 280.32 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DCM, MeOH, EtOAc; Sparingly soluble in water |

| pKa (Calculated) | Pyridine N: ~3.5 (Reduced basicity due to EWG at C3) |

| Storage | 2–8°C, Hygroscopic (Store under inert atmosphere) |

Structural Significance

The molecule features a 2,5-substitution pattern on the pyridine ring (positions 6 and 3 in IUPAC numbering).

-

C3-Ethyl Ester: Acts as a masked carboxylic acid, allowing for lipophilicity during early steps and late-stage hydrolysis for coupling.

-

C6-Boc-Aminomethyl: A protected primary amine extended from the ring by a methylene spacer. This spacer prevents direct conjugation of the amine lone pair with the pyridine ring, maintaining the amine's nucleophilicity upon deprotection.

Synthesis & Manufacturing Routes

The synthesis of CAS 951624-36-5 typically proceeds via the functionalization of Ethyl 6-methylnicotinate . The most robust route for scale-up involves radical bromination followed by nucleophilic substitution.

Validated Synthetic Pathway (Graphviz)

Figure 1: Step-wise synthesis from commercially available Ethyl 6-methylnicotinate via radical bromination and azide reduction.

Detailed Experimental Protocol (Step-by-Step)

Step 1: Radical Bromination

-

Reagents: Ethyl 6-methylnicotinate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.1 eq).

-

Solvent: Carbon tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃ - greener alternative).

-

Procedure: Dissolve substrate in solvent. Add NBS and AIBN. Reflux (80°C) for 4–6 hours under N₂. Monitor by TLC (formation of mono-bromide vs. di-bromide).

-

Workup: Cool to 0°C, filter off succinimide precipitate. Concentrate filtrate to yield crude bromide.

Step 2: Azidation & Reduction (One-Pot Staudinger)

-

Substitution: Dissolve crude bromide in DMF. Add NaN₃ (1.2 eq). Stir at RT for 3 hours.

-

Reduction: Add Triphenylphosphine (PPh₃, 1.2 eq) and water (excess). Stir for 12 hours to effect Staudinger reduction to the primary amine.

-

Protection (In situ): Add Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) and Triethylamine (2.0 eq) directly to the crude amine solution. Stir 4 hours.

-

Purification: Extract with EtOAc/Water. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Medicinal Chemistry Applications

CAS 951624-36-5 is a "Divergent Intermediate." Its utility lies in the ability to selectively manipulate either the C3 or C6 position.

Divergent Workflows

-

Path A (C3-Acid): Hydrolysis of the ester (LiOH/THF/H₂O) yields the free acid. Used to couple with amines to form nicotinamide derivatives (common in kinase inhibitors).

-

Path B (C6-Amine): Acidic deprotection (TFA/DCM) removes the Boc group. The resulting amine can react with sulfonyl chlorides, aldehydes (reductive amination), or carboxylic acids.

-

Path C (Ring Reduction): Catalytic hydrogenation (H₂/Pd-C/AcOH) reduces the pyridine ring to a piperidine . This is critical for synthesizing C5aR antagonists (e.g., analogs of Avacopan).

Application Logic Diagram (Graphviz)

Figure 2: Divergent synthetic utility of CAS 951624-36-5 in drug discovery workflows.

Experimental Protocol: Boc-Deprotection & Coupling

Standard Operating Procedure (SOP) for utilizing the C6-amine.

Boc-Deprotection

Objective: Isolate the hydrochloride salt of Ethyl 6-(aminomethyl)nicotinate.

-

Dissolution: Dissolve 1.0 g (3.57 mmol) of CAS 951624-36-5 in 5 mL of 1,4-dioxane.

-

Acidolysis: Add 10 mL of 4M HCl in dioxane dropwise at 0°C.

-

Reaction: Warm to RT and stir for 2 hours. Monitor by LC-MS (Disappearance of m/z 281, appearance of m/z 181).

-

Isolation: Dilute with Et₂O (30 mL). The product precipitates as a white HCl salt. Filter and dry under vacuum.[2][3]

Amide Coupling (Example)

Objective: Coupling the deprotected amine with a fluorinated phenylacetic acid (common in neurological drug synthesis).

-

Activation: To a solution of 2-(4-fluorophenyl)acetic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 10 min.

-

Addition: Add the HCl salt of Ethyl 6-(aminomethyl)nicotinate (1.0 eq).

-

Completion: Stir at RT for 4 hours. Quench with saturated NaHCO₃.

-

Analytics: Check purity via HPLC (C18 column, ACN/H₂O + 0.1% Formic Acid).

Safety & Handling (EHS)

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Hygroscopicity: The ester linkage is stable, but the Boc group can degrade if exposed to strong acids or high heat (>150°C) for prolonged periods.

-

Waste Disposal: Aqueous waste from hydrolysis steps contains pyridine derivatives; dispose of as halogen-free organic waste.

References

-

Technical Disclosure Commons. (2024). Process for the preparation of intermediate used in C5aR antagonists. Defensive Publications Series. Retrieved from [Link][5]

-

National Institutes of Health (NIH). (2025). Medicinal chemistry applications of pyridine scaffolds. PubMed. Retrieved from [Link]

- Google Patents. (1986). Process for the production of 6-methylnicotinic acid ester (US4579953A).

Sources

Strategic Scaffolding: A Technical Deep Dive into Ethyl 6-((boc-amino)methyl)nicotinate

Executive Summary

Ethyl 6-((boc-amino)methyl)nicotinate represents a privileged scaffold in modern medicinal chemistry, serving as a critical bifunctional intermediate for fragment-based drug discovery (FBDD). Its structural utility lies in its orthogonal reactivity profile : a base-labile ethyl ester at the C3 position and an acid-labile tert-butyloxycarbonyl (Boc) protected amine at the C6 benzylic-like position.

This guide analyzes the molecule’s chemoinformatic properties, synthetic pathways, and orthogonal deprotection logic, providing a robust roadmap for researchers utilizing this scaffold in the synthesis of kinase inhibitors, peptidomimetics, and PROTAC linkers.

Part 1: Structural Anatomy & Chemoinformatics

The molecule comprises a pyridine core (electron-deficient) substituted with an electron-withdrawing ester and a protected alkyl-amine. The C6-methylene bridge breaks the conjugation between the amine and the pyridine ring, retaining the basicity of the nitrogen upon deprotection, unlike an aniline.

Table 1: Physicochemical Profile

| Property | Value (Predicted/Experimental) | Significance in Drug Design |

| Molecular Formula | C₁₄H₂₀N₂O₄ | Core stoichiometry. |

| Molecular Weight | 280.32 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |

| ClogP | ~2.1 | Moderate lipophilicity; good membrane permeability potential. |

| TPSA | ~65 Ų | Well within the range for oral bioavailability (<140 Ų). |

| H-Bond Donors | 1 (Amide NH) | Critical for backbone interactions in binding pockets. |

| H-Bond Acceptors | 5 | Interactions via ester carbonyls and pyridine nitrogen. |

| Rotatable Bonds | 6 | Flexible enough for induced fit, rigid enough to minimize entropy penalty. |

Structural Visualization

The following diagram illustrates the core connectivity and the distinct electronic zones of the molecule.

Figure 1: Structural decomposition highlighting the orthogonal functional handles.

Part 2: Synthetic Pathways

Synthesizing this scaffold requires careful management of the pyridine ring's electron deficiency. Two primary routes dominate the literature: the "Classic" Radical Functionalization and the "Modern" Reductive Coupling .

Route A: The "Green" Reductive Route (Recommended)

This route avoids radical bromination (which is often messy due to polymerization side products) by utilizing the commercially available Ethyl 6-cyanonicotinate.

-

Precursor: Ethyl 6-cyanonicotinate.

-

Reduction/Trapping: Hydrogenation (H₂, Pd/C) or chemical reduction (NaBH₄/CoCl₂) in the presence of Boc₂O.

-

Mechanism: The nitrile reduces to the primary amine, which is immediately trapped by Boc₂O in situ, preventing the formation of secondary amines (dimerization).

-

Yield: Typically 75–85%.

Route B: Direct Protection of the Amine Salt

If Ethyl 6-(aminomethyl)nicotinate dihydrochloride (CAS 214824-13-2) is sourced commercially, the protocol is a straightforward protection.

Detailed Protocol: N-Boc Protection of Ethyl 6-(aminomethyl)nicotinate

This protocol is self-validating via pH monitoring and TLC endpoint detection.

Reagents:

-

Starting Material: Ethyl 6-(aminomethyl)nicotinate · 2HCl (1.0 eq)

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Base: Triethylamine (TEA) or DIPEA (3.5 eq)

-

Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Methodology:

-

Dissolution: Suspend the amine salt (1.0 eq) in DCM (0.2 M concentration) at 0°C under an inert atmosphere (N₂).

-

Neutralization: Add TEA (3.5 eq) dropwise. Observation: The suspension should clear as the free base is liberated.

-

Addition: Add Boc₂O (1.1 eq) dissolved in a minimal amount of DCM dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

-

Validation (TLC): Check TLC (50% EtOAc/Hexanes). The baseline spot (free amine) should disappear, replaced by a high Rf spot (~0.6). Ninhydrin stain will show the product as a faint spot compared to the deep red/purple of the free amine.

-

Workup: Wash with 0.5 M citric acid (removes unreacted amine/TEA), followed by sat. NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

Part 3: Orthogonal Reactivity & Deprotection Logic

The power of this molecule lies in its ability to be selectively manipulated at either end.[1] This orthogonality allows it to serve as a linker in complex syntheses.

The Divergent Workflow

-

Path A (C-Terminus Activation): Hydrolysis of the ester to the free acid (LiOH/THF/H₂O) leaves the Boc-amine intact. This allows coupling to an amine to extend the chain.

-

Path B (N-Terminus Activation): Acidic cleavage of the Boc group (TFA/DCM or HCl/Dioxane) leaves the ester intact. This allows acylation or sulfonylation of the amine.

Figure 2: Orthogonal deprotection strategy allowing divergent synthesis.

Critical Causality Note

Why avoid strong base for Boc removal? While Boc is generally base-stable, the ethyl ester at C3 is highly susceptible to hydrolysis. Therefore, acidic conditions (HCl or TFA) are mandatory if the ester must be preserved. Conversely, saponification must be performed with mild hydroxide (LiOH) to avoid attacking the carbamate, though Boc is generally robust to standard saponification conditions.

Part 4: Analytical Characterization

To ensure the integrity of the scaffold before proceeding to high-value coupling steps, the following spectroscopic signatures must be verified.

1H NMR (CDCl₃, 400 MHz) Expectations

-

Pyridine Ring:

-

C2-H: ~9.1 ppm (Singlet, most deshielded due to N and Ester).

-

C4-H: ~8.2 ppm (Doublet of doublets).

-

C5-H: ~7.3 ppm (Doublet).

-

-

Linker:

-

NH (Boc): ~5.0–5.5 ppm (Broad singlet, exchangeable).

-

CH₂ (Benzylic): ~4.4–4.5 ppm (Doublet, coupling to NH).

-

-

Ethyl Ester:

-

CH₂: ~4.4 ppm (Quartet).

-

CH₃: ~1.4 ppm (Triplet).

-

-

-

t-Butyl: ~1.45 ppm (Strong Singlet, 9H).

-

Mass Spectrometry (ESI)

-

Positive Mode: Look for

and -

Fragment: A characteristic loss of the t-butyl group often yields a peak at

.

References

-

Sigma-Aldrich. Ethyl 6-(aminomethyl)nicotinate Product Analysis. Accessed 2024.[3][6]

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc/Ester orthogonality).

-

ChemicalBook. 6-(Boc-aminomethyl)nicotinic acid Properties and Synthesis.

-

Fluorochem. Ethyl 6-(aminomethyl)nicotinate hydrochloride Data Sheet.

-

BenchChem. Orthogonal Protecting Group Strategies with Boc.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 6-(BOC-AMINOMETHYL)NICOTINIC ACID, CasNo.170097-87-7 Shanghai Yuanye Bio-Technology Co., Ltd. China (Mainland) [yuanye11.lookchem.com]

- 3. reddit.com [reddit.com]

- 4. 6-(BOC-AMINOMETHYL)NICOTINIC ACID | 170097-87-7 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]

The Strategic Application of Boc Protection in the Synthesis of Nicotinic Acid Derivatives: A Technical Guide

Introduction: Navigating the Synthetic Landscape of Nicotinic Acid Derivatives

Nicotinic acid, or niacin (Vitamin B3), and its derivatives are foundational scaffolds in medicinal chemistry and drug development. Their presence in numerous bioactive molecules underscores the importance of versatile and robust synthetic strategies for their modification.[1][2] A frequent challenge in the multi-step synthesis of complex nicotinic acid derivatives is the management of reactive functional groups, particularly amino substituents on the pyridine ring. The inherent nucleophilicity and basicity of the amino group can interfere with desired transformations at other sites of the molecule.[3]

This technical guide provides an in-depth exploration of the use of the tert-butoxycarbonyl (Boc) protecting group in the synthesis of nicotinic acid derivatives. We will delve into the rationale behind employing this strategy, provide detailed experimental protocols for protection and deprotection, discuss applications in medicinal chemistry, and present key analytical characterization data. The aim is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to effectively utilize Boc-protected nicotinic acid derivatives in their synthetic endeavors.

The Rationale for Boc Protection in Nicotinic Acid Chemistry

The decision to incorporate a protecting group into a synthetic route is a strategic one, aimed at simplifying complex transformations and improving overall yields.[4] The Boc group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[3][]

In the context of aminonicotinic acid derivatives, the Boc group serves several critical functions:

-

Modulation of Reactivity: The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of the amino group.[3] This prevents unwanted side reactions during subsequent synthetic steps, such as acylation, alkylation, or oxidation, that are intended to occur at other positions on the nicotinic acid scaffold.

-

Enabling Selective Transformations: By protecting the amino group, chemists can achieve selective functionalization of the carboxylic acid moiety or the pyridine ring. For instance, the carboxylic acid can be converted to an amide or an ester without interference from the amino group.

-

Improving Solubility and Handling: The introduction of the bulky, non-polar tert-butyl group can enhance the solubility of the nicotinic acid derivative in organic solvents, facilitating purification by chromatography and improving handling characteristics.[6]

-

Orthogonal Protection Strategies: The acid-lability of the Boc group makes it orthogonal to other common protecting groups, such as the base-labile fluorenylmethoxycarbonyl (Fmoc) group or the hydrogenolysis-cleavable benzyl (Bn) group.[] This allows for the selective deprotection of different functional groups within the same molecule, a crucial aspect of complex target-oriented synthesis.

The following diagram illustrates the logical flow of a synthetic strategy employing Boc protection for the selective modification of an aminonicotinic acid.

Caption: A logical workflow for the synthesis of a modified nicotinic acid derivative using Boc protection.

Synthesis and Deprotection of Boc-Protected Nicotinic Acid Derivatives

The synthesis of Boc-protected nicotinic acid derivatives typically involves the reaction of the corresponding aminonicotinic acid with di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O) in the presence of a suitable base.[] The deprotection is readily achieved under acidic conditions.

Experimental Protocol: Boc Protection of 5-Aminonicotinic Acid

This protocol provides a detailed, step-by-step methodology for the synthesis of 5-((tert-butoxycarbonyl)amino)nicotinic acid.

Materials:

-

5-Aminonicotinic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Water (deionized)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 5-aminonicotinic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous NaOH (to a concentration of ~0.2 M).

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Concentrate the reaction mixture in vacuo to remove the 1,4-dioxane.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

-

Carefully acidify the aqueous layer to pH 3-4 with 1 M HCl. A white precipitate should form.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

-

Purification: Concentrate the filtrate in vacuo to yield the crude product. Further purification can be achieved by recrystallization or column chromatography on silica gel.

Table 1: Summary of Reaction Parameters for Boc Protection

| Parameter | Value/Condition | Rationale |

| Stoichiometry (Substrate:(Boc)₂O) | 1.0 : 1.1 | A slight excess of the Boc anhydride ensures complete consumption of the starting material. |

| Base | Sodium Hydroxide | Deprotonates the carboxylic acid and facilitates the reaction. |

| Solvent | 1,4-Dioxane/Water | A biphasic system that effectively dissolves both the starting material and reagents. |

| Temperature | Room Temperature | The reaction proceeds efficiently at ambient temperature, avoiding potential side reactions. |

| Reaction Time | 12-18 hours | Sufficient time for the reaction to go to completion. |

The following diagram illustrates the reaction mechanism for the Boc protection of an amino group.

Caption: Mechanism of Boc protection of an amine using di-tert-butyl dicarbonate.

Experimental Protocol: Boc Deprotection

This protocol describes the removal of the Boc group using trifluoroacetic acid (TFA).

Materials:

-

Boc-protected nicotinic acid derivative

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolution: Dissolve the Boc-protected nicotinic acid derivative in DCM (anhydrous).

-

Reagent Addition: To the stirred solution, add an equal volume of TFA at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC.

-

Work-up: Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA. The product is often obtained as a TFA salt and can be used directly or neutralized with a base.

Applications in Medicinal Chemistry and Drug Development

Boc-protected nicotinic acid derivatives are versatile intermediates in the synthesis of a wide range of biologically active compounds. Their utility is particularly evident in the construction of complex molecules where precise control over reactivity is paramount.

-

Peptide Synthesis: In the synthesis of peptidomimetics and other complex molecules, Boc-protected amino acids, including those with a nicotinic acid core, are crucial building blocks.[6]

-

Pharmaceutical Intermediates: Boc-protected piperidine carboxylic acids (hydrogenated nicotinic acid derivatives) such as N-Boc-nipecotic acid and N-Boc-isonipecotic acid are widely used in the synthesis of pharmaceuticals targeting neurological disorders.[3]

-

Scaffold for Library Synthesis: The ability to selectively functionalize the nicotinic acid scaffold after Boc protection makes these derivatives ideal starting materials for the generation of compound libraries for high-throughput screening in drug discovery.

Analytical Characterization

The successful synthesis and purification of Boc-protected nicotinic acid derivatives can be confirmed using a variety of analytical techniques. Below is a summary of expected spectroscopic data for a representative compound, 5-((tert-butoxycarbonyl)amino)nicotinic acid.

Table 2: Spectroscopic Data for 5-((tert-butoxycarbonyl)amino)nicotinic acid

| Technique | Key Features |

| ¹H NMR | - A singlet at ~1.5 ppm corresponding to the nine protons of the tert-butyl group.- A broad singlet for the NH proton.- Aromatic protons of the pyridine ring in the range of 7.5-9.0 ppm. |

| ¹³C NMR | - A signal around 28 ppm for the methyl carbons of the tert-butyl group.- A signal around 80 ppm for the quaternary carbon of the tert-butyl group.- A signal around 153 ppm for the carbonyl carbon of the Boc group.- Signals in the aromatic region for the pyridine ring carbons.- A signal for the carboxylic acid carbonyl carbon. |

| IR Spectroscopy | - A strong C=O stretching band for the carbamate at ~1700-1720 cm⁻¹.- A strong C=O stretching band for the carboxylic acid at ~1680-1700 cm⁻¹.- An N-H stretching band at ~3300-3500 cm⁻¹. |

| Mass Spectrometry | - The molecular ion peak corresponding to the calculated mass of the compound. |

Note: Exact chemical shifts and absorption frequencies may vary depending on the solvent and other experimental conditions.

Conclusion: A Versatile Tool for Complex Synthesis

The Boc protecting group is an indispensable tool in the modern organic chemist's arsenal, and its application to the synthesis of nicotinic acid derivatives is a testament to its versatility and reliability. By providing a robust method for the temporary masking of the amino functionality, the Boc group enables chemists to navigate complex synthetic pathways with greater control and efficiency. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to unlock the full potential of Boc-protected nicotinic acid derivatives in the development of novel therapeutics and other advanced materials.

References

-

The Royal Society of Chemistry. (2006). Experimental Procedures. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. Retrieved from [Link]

-

Quora. (2022, August 4). What is the protection of BOC in organic synthesis processes? Retrieved from [Link]

- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-(boc-amino)nicotinic acid (C11H14N2O4). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

AWS. (n.d.). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopy Monitoring, Scope and Syn. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). †Electronic Supplementary Information (ESI). Retrieved from [Link]

Sources

Ethyl 6-((boc-amino)methyl)nicotinate stability and storage conditions

Executive Summary

This technical guide provides a comprehensive stability analysis and storage framework for Ethyl 6-((tert-butoxycarbonylamino)methyl)nicotinate (CAS: 951624-36-5).[1] As a bifunctional pyridine scaffold featuring both an acid-labile carbamate (Boc) and a hydrolytically sensitive ethyl ester, this compound requires precise environmental controls to prevent premature degradation. This document outlines the mechanistic causes of instability, defines optimal storage conditions, and establishes a self-validating Quality Control (QC) workflow for researchers and drug development professionals.

Chemical Profile & Critical Vulnerabilities

To understand the storage requirements, we must first dissect the molecular architecture. This compound is not a static brick; it is a system of functional groups with opposing reactivities.

| Property | Specification |

| Chemical Name | Ethyl 6-((tert-butoxycarbonylamino)methyl)nicotinate |

| CAS Number | 951624-36-5 |

| Molecular Formula | C₁₄H₂₀N₂O₄ |

| Molecular Weight | 280.32 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |

Mechanistic Degradation Pathways

The stability profile is dictated by two primary failure modes. Understanding these allows us to engineer the correct storage environment.

-

Acidolytic/Thermal De-protection (The Boc Risk): The tert-butoxycarbonyl (Boc) group is thermodynamically unstable at elevated temperatures (>60°C) or in the presence of Brønsted/Lewis acids. The mechanism involves the fragmentation of the tert-butyl cation, releasing isobutylene gas and CO₂.[2] This is an entropic process; heat accelerates it exponentially.

-

Hydrolytic Cleavage (The Ester Risk): The ethyl ester at the 3-position is susceptible to hydrolysis driven by ambient moisture. While the pyridine ring is electron-withdrawing (making the carbonyl carbon more electrophilic), the ester is relatively stable at neutral pH. However, trace moisture combined with temperature fluctuations can catalyze the formation of the carboxylic acid derivative (Saponification or Acid Hydrolysis).

Visualization of Degradation Pathways:

Figure 1: Divergent degradation pathways. Acid/Heat targets the amine protection (Top), while Moisture targets the ester functionality (Bottom).

Storage & Handling Protocols

Based on the chemical vulnerabilities above, the following protocols are mandatory to maintain purity >98% over extended periods (12+ months).

Environmental Control Parameters

| Parameter | Condition | Rationale |

| Temperature | Long-term: -20°C ± 5°CShort-term: 2-8°C | Low temperature kinetically arrests the Boc fragmentation and ester hydrolysis rates (Arrhenius equation). |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces oxygen (prevents N-oxide formation) and ambient moisture (prevents hydrolysis). |

| Container | Amber Glass Vial with Teflon-lined cap | Amber glass blocks UV (pyridine rings can be UV-active); Teflon prevents leaching and ensures a gas-tight seal. |

| Desiccant | Required in secondary containment | Scavenges residual humidity that permeates during opening/closing. |

Thawing and Handling Procedure (The "Condensation Trap")

Crucial Insight: The most common failure point is not the freezer, but the thawing process. Opening a cold vial in humid lab air causes immediate water condensation on the powder, initiating hydrolysis.

Protocol:

-

Remove vial from -20°C storage.

-

Place in a desiccator at room temperature.

-

WAIT until the vial reaches ambient temperature (approx. 30-45 mins).

-

Wipe the exterior with a lint-free tissue.

-

Open only inside a fume hood or glovebox.

-

Flush headspace with Argon before re-sealing.

Quality Control (QC) & Analytical Monitoring

Do not assume stability. Verify it. The following HPLC method is designed to separate the parent compound from its two primary degradants (The Acid and the Amine).

Self-Validating HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (Note: TFA buffers the amine).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (Pyridine absorption).

Interpretation of Results:

-

Early Elution (Polar): Degradant B (Hydrolyzed Acid) – Indicates moisture contamination.

-

Late Elution (Non-polar): Parent Compound.

-

Baseline Shift/Broadening: Degradant A (De-Boc Amine) – Often elutes as a broad peak due to the free amine interacting with silanols, or co-elutes near the solvent front if protonated.

QC Decision Tree

Figure 2: Analytical decision matrix. Note that while de-Boc material can be salvaged, hydrolyzed ester is often cost-prohibitive to purify.

Synthesis Context & Application

In drug development, this molecule serves as a "linker scaffold." The pyridine nitrogen offers π-stacking interactions in active sites, while the ethyl ester and Boc-amine allow for orthogonal deprotection strategies.

-

Usage Tip: When removing the Boc group downstream (using TFA or HCl), the ethyl ester is generally stable if water is excluded. However, if using aqueous acid (e.g., 6M HCl), both groups will hydrolyze.

-

Safety: As a pyridine derivative, treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) is required.

References

-

Chem-Impex International. "Ethyl 6-((tert-butoxycarbonylamino)methyl)nicotinate Product Page." Catalog No. 23869. Accessed October 2023. Link

-

Greene, T. W., & Wuts, P. G. M. "Protection for the Amino Group: Carbamates."[3] Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley-Interscience, 2006. (Foundational text on Boc stability/instability mechanisms).

-

BenchChem. "Stability of the Boc Protecting Group: A Comparative Guide."[2] Technical Whitepaper.Link

-

Fisher Scientific. "Safety Data Sheet: Methyl 6-methylnicotinate (Analogous Pyridine Ester Stability)." Revision Date Dec 2025.Link

Sources

solubility of Ethyl 6-((boc-amino)methyl)nicotinate in organic solvents

An In-depth Technical Guide to the Solubility of Ethyl 6-((boc-amino)methyl)nicotinate in Organic Solvents

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis.[1] The document is intended for researchers, scientists, and professionals in drug development. It delves into the theoretical principles governing solubility, offers detailed experimental protocols for its determination, and provides insights into the expected solubility of the target compound in a range of common organic solvents. This guide is designed to be a practical resource, combining fundamental theory with actionable laboratory procedures to support research and development efforts.

Introduction to this compound

Ethyl 6-((tert-butoxycarbonylamino)methyl)nicotinate, often abbreviated as this compound, is a versatile organic compound with significant applications in medicinal chemistry and pharmaceutical development.[1] It serves as a crucial building block in the synthesis of various therapeutic agents, particularly nicotinic acid derivatives targeting neurological disorders.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective chemical modifications, a critical feature in multi-step organic synthesis.[1]

Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation processes. Solubility dictates the choice of reaction media, crystallization solvents, and analytical techniques, directly impacting reaction kinetics, yield, and purity of the final product.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 951624-36-5 | [1] |

| Molecular Formula | C14H20N2O4 | [1] |

| Molecular Weight | 280.32 g/mol | [1] |

| Appearance | White powder | [1] |

| Storage Conditions | 0-8 °C | [1] |

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar polarities tend to be miscible.[2][3] The dissolution process involves the overcoming of intermolecular forces in both the solute (solute-solute interactions) and the solvent (solvent-solvent interactions) to form new solute-solvent interactions.

The Role of Polarity and Intermolecular Forces

The polarity of a molecule is a key determinant of its solubility. This compound possesses both polar and non-polar regions, influencing its solubility in a range of solvents.

-

Polar Moieties : The ester group (-COOEt), the carbamate group (-NH-Boc), and the pyridine ring introduce polarity through dipole-dipole interactions and the potential for hydrogen bonding (the N-H in the carbamate and the nitrogen in the pyridine ring).

-

Non-Polar Moieties : The ethyl group and the tert-butyl group of the Boc protecting group are non-polar and contribute to van der Waals interactions.

The overall solubility will be a balance between these competing characteristics.

Factors Influencing Solubility

Several factors can influence the solubility of an organic compound:

-

Temperature : For most solids dissolving in liquid solvents, solubility increases with temperature.[3][4] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to break the crystal lattice of the solute.

-

Solvent Properties : The polarity, hydrogen bonding capability, and molecular size of the solvent molecules play a crucial role.[3][5]

-

Pressure : For solid and liquid solutes, pressure has a negligible effect on solubility.[4]

Predicting Solubility: A Qualitative Approach

Based on the structure of this compound, we can predict its general solubility behavior in different classes of organic solvents.

Expected Solubility Profile:

-

High Solubility : Expected in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, as well as in polar protic solvents like ethanol and methanol.[5] These solvents can effectively solvate the polar regions of the molecule.

-

Moderate Solubility : May be observed in solvents of intermediate polarity such as ethyl acetate and dichloromethane (DCM).

-

Low Solubility : Expected in non-polar solvents like hexanes and toluene, as the large polar functionalities will hinder dissolution.

Experimental Determination of Solubility

To obtain quantitative solubility data, experimental determination is necessary. The following section outlines a standard protocol for determining the solubility of this compound.

Materials and Reagents

-

This compound (≥98% purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Shaker or vortex mixer

-

Thermostatic bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Nuclear Magnetic Resonance (NMR) spectrometer[6][7]

-

Volumetric flasks and pipettes

Shake-Flask Method Protocol

This is a widely used and reliable method for determining equilibrium solubility.

Step-by-Step Procedure:

-

Preparation : Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration : Seal the vials and place them in a shaker or rotator within a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. Alternatively, centrifuge the vials to achieve a clear separation of the solid and liquid phases.

-

Sampling : Carefully withdraw a known aliquot of the clear supernatant.

-

Dilution : Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification : Analyze the concentration of the diluted sample using a pre-calibrated HPLC or NMR method.[6][7]

-

Calculation : Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table.

Table 2: Illustrative Solubility Data for this compound at 25 °C

| Solvent | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL) |

| Hexane | 0.1 | Low | To be determined |

| Toluene | 2.4 | Low | To be determined |

| Dichloromethane | 3.1 | Moderate | To be determined |

| Ethyl Acetate | 4.4 | Moderate | To be determined |

| Acetone | 5.1 | High | To be determined |

| Ethanol | 5.2 | High | To be determined |

| Methanol | 6.6 | High | To be determined |

| Dimethylformamide (DMF) | 6.4 | High | To be determined |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | To be determined |

Conclusion

The solubility of this compound is a critical parameter for its application in organic synthesis and pharmaceutical development. While a qualitative prediction of its solubility can be made based on its molecular structure and the principles of "like dissolves like," precise quantitative data must be obtained through experimental methods such as the shake-flask technique. This guide provides the theoretical foundation and a practical, step-by-step protocol for researchers to confidently determine the solubility of this important compound in a variety of organic solvents. The resulting data will enable the optimization of reaction conditions, purification procedures, and formulation strategies, ultimately contributing to more efficient and robust drug development processes.

References

- Fiveable. (2025, September 15). Solubility in organic solvents Definition - Organic Chemistry II Key Term.

- Scribd. Procedure For Determining Solubility of Organic Compounds | PDF.

- American Chemical Society. (2023, January 27). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds | Analytical Chemistry.

- (2023, August 31). Solubility of Organic Compounds.

- Khan Academy. Solubility of organic compounds (video).

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- Chem-Impex. Ethyl 6-((tert-butoxycarbonylamino)methyl)

- BYJU'S. Factors Affecting Solubility.

- Cayman Chemical. Solubility Factors When Choosing a Solvent | News & Announcements.

Sources

Strategic Utilization of Ethyl 6-((boc-amino)methyl)nicotinate in Neurotherapeutic Scaffold Design

[1]

Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Leads Focus: Synthetic utility and downstream pharmacological mechanisms in P2X7 antagonism and NAD+ salvage modulation.

Executive Summary: The "Linchpin" Scaffold[2]

Ethyl 6-((boc-amino)methyl)nicotinate (CAS: 133467-34-6) is not a final active pharmaceutical ingredient (API); rather, it is a high-value bifunctional pyridine scaffold . In the context of neurological drug development, it serves as a critical "linchpin" intermediate.[1] Its structural geometry—a 2,5-disubstituted pyridine core with orthogonal protection—allows medicinal chemists to access two distinct vectors of chemical space essential for neurotherapeutics:

-

The C3-Carboxylate Vector: Precursor to nicotinamide pharmacophores (targeting NAMPT or HDACs).

-

The C6-Aminomethyl Vector: A linker motif critical for extending into hydrophobic pockets of G-protein coupled receptors (GPCRs) and ion channels, specifically the P2X7 receptor (neuroinflammation).

This guide details the mechanism of transforming this scaffold into bioactive neuro-agents and validates the mechanism of action (MoA) of the resulting compounds.

Structural Pharmacology & Synthetic Mechanism

The utility of this molecule lies in its orthogonal reactivity . The tert-butyloxycarbonyl (Boc) group protects the amine, while the ethyl ester protects the carboxylic acid. This allows for controlled, sequential functionalization.

The Chemical Biology of the Scaffold

The pyridine ring acts as a bioisostere for benzene, improving water solubility and metabolic stability. In neuro-drug design, the pyridine nitrogen often serves as a hydrogen bond acceptor in the "hinge region" of kinases or the ATP-binding pocket of purinergic receptors.

Synthetic Workflow: From Scaffold to P2X7 Antagonist

The following Graphviz diagram illustrates the conversion of this compound into a P2X7 antagonist (a key target for treating neuropathic pain and multiple sclerosis).

Figure 1: Sequential functionalization workflow transforming the scaffold into a bioactive neurotherapeutic.

Mechanism of Action: Downstream Neurological Targets

Once processed, derivatives of this scaffold primarily target the P2X7 Receptor and the NAD+ Salvage Pathway .

P2X7 Receptor Antagonism (Neuroinflammation)

The P2X7 receptor is an ATP-gated ion channel expressed on microglia. Overactivation leads to the release of IL-1β and neuroinflammation.

-

Mechanism: Derivatives synthesized from this scaffold (specifically those with bulky hydrophobic groups attached to the C6-aminomethyl tail) act as allosteric antagonists .

-

Binding Mode: The pyridine core occupies the ATP-binding pocket, while the C6-substituent sterically blocks the conformational change required for channel pore dilation. This prevents the influx of Ca²⁺ and the subsequent assembly of the NLRP3 inflammasome.

NAMPT Modulation (Neuroprotection)

The scaffold is also a precursor to nicotinamide phosphoribosyltransferase (NAMPT) modulators.

-

Mechanism: The pyridine nitrogen mimics the nicotinamide substrate. By modifying the C6 position, researchers can create "NAMPT activators" (P7C3-like compounds) that enhance the flux of the NAD+ salvage pathway, protecting axons from degeneration following trauma.

Experimental Protocols

Protocol A: Selective Deprotection and Library Generation

Objective: To generate a library of C6-substituted nicotinamides for SAR (Structure-Activity Relationship) screening.

Reagents:

-

This compound (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Lithium Hydroxide (LiOH)

Step-by-Step Methodology:

-

C3-Ester Hydrolysis: Dissolve the scaffold in THF:H₂O (3:1). Add LiOH (2.5 eq) at 0°C. Stir for 4 hours at RT. Acidify to pH 3 with 1N HCl. Extract with EtOAc to yield the Boc-protected acid.

-

Amide Coupling (R1): React the acid with the desired amine (R1-NH₂) using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.

-

C6-Boc Deprotection: Dissolve the intermediate in DCM (5 mL/mmol). Add TFA (20% v/v) dropwise at 0°C. Stir for 2 hours. Evaporate volatiles to yield the trifluoroacetate salt.

-

Final Diversification (R2): React the free amine with various acyl chlorides or sulfonyl chlorides to generate the final library.

Validation Check: Monitor disappearance of the Boc signal (s, 9H, ~1.4 ppm) via ¹H-NMR.

Protocol B: P2X7 Calcium Influx Assay (Functional Validation)

Objective: To quantify the antagonistic potency (IC50) of the synthesized derivatives against ATP-induced P2X7 activation in microglia.

| Parameter | Specification |

| Cell Line | BV-2 Microglia or HEK293-hP2X7 (stably transfected) |

| Agonist | BzATP (2’(3’)-O-(4-Benzoylbenzoyl)adenosine-5’-triphosphate) |

| Dye | Fluo-4 AM (Calcium indicator) |

| Readout | Fluorescence Intensity (Ex 494nm / Em 516nm) |

Workflow:

-

Loading: Seed cells in 96-well black plates. Incubate with Fluo-4 AM (2 µM) for 30 mins at 37°C.

-

Pre-incubation: Add synthesized inhibitors (0.1 nM – 10 µM) and incubate for 20 mins.

-

Stimulation: Inject BzATP (EC80 concentration, typically 100-300 µM).

-

Measurement: Record fluorescence kinetics using a FLIPR (Fluorometric Imaging Plate Reader) for 180 seconds.

-

Analysis: Calculate % inhibition relative to vehicle control.

Signaling Pathway Visualization

The following diagram details how the synthesized antagonist blocks the neuroinflammatory cascade.

Figure 2: Mechanism of P2X7 inhibition by pyridine-based antagonists, preventing the NLRP3 inflammasome cascade.

References

-

BenchChem. (2025).[2][3] An In-Depth Technical Guide to the Synthesis of Ethyl 6-chloro-4-(methylamino)nicotinate. BenchChem Technical Resources. Link

-

Maiese, K. (2021). Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders. Current Neurovascular Research. Link

-

Bhattacharya, A., et al. (2018). The Influence of Nicotinamide on Health and Disease in the Central Nervous System. International Journal of Tryptophan Research. Link

-

Donnelly-Roberts, D. L., & Jarvis, M. F. (2007). Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states.[4][5] British Journal of Pharmacology. Link

-

Chem-Impex. (2024). Ethyl 6-((tert-butoxycarbonylamino)methyl)nicotinate Product Data. Chem-Impex International. Link

-

Bartlett, R., et al. (2014). The P2X7 Receptor Channel: Recent Developments and the Use of P2X7 Antagonists in Models of Disease. Pharmacological Reviews. Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Intermediates in the Synthesis of Nicotinic Acid Derivatives: A Guide to Core Scaffolds and Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid (Pyridine-3-carboxylic acid), also known as Niacin or Vitamin B3, is not only a fundamental human nutrient but also the foundational scaffold for a vast array of pharmaceuticals and agrochemicals. Its derivatives have demonstrated efficacy in treating dyslipidemia, cardiovascular diseases, and inflammation, with emerging applications in oncology and neuroprotection. The strategic synthesis of these derivatives is therefore of paramount importance in drug discovery and development. This guide provides an in-depth analysis of the key chemical intermediates that serve as critical nodes in the synthetic pathways to diverse nicotinic acid analogues. We will explore the causality behind the primary industrial and laboratory-scale syntheses of these intermediates, present validated experimental protocols, and contextualize their role in the creation of high-value molecules.

Introduction: The Enduring Importance of the Nicotinic Acid Scaffold

The pyridine ring, particularly when carboxylated at the 3-position, represents a privileged scaffold in medicinal chemistry. As a precursor to the essential coenzymes NAD and NADP, its biological relevance is profound. In pharmacology, high doses of nicotinic acid itself are used to modulate lipid profiles, specifically by lowering LDL cholesterol and triglycerides while increasing HDL cholesterol.

However, the true synthetic value lies in its derivatization. By modifying the pyridine core, chemists can fine-tune pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes. Accessing these derivatives efficiently and with high purity hinges on the reliable production of a few key intermediates. This guide focuses on three such cornerstones: 3-Cyanopyridine , the industrial gateway; 1,4-Dihydropyridines , the versatile construction platforms; and 2-Chloronicotinic Acid , the key to targeted functionalization.

The Industrial Workhorse: 3-Cyanopyridine (Nicotinonitrile)

3-Cyanopyridine is arguably the most significant intermediate in the large-scale production of nicotinic acid and its primary amide, nicotinamide. Its importance stems from the highly efficient and atom-economical process of gas-phase ammoxidation of 3-methylpyridine (3-picoline). The nitrile group is an exceptionally versatile functional handle, readily hydrolyzed to the carboxylic acid or amide, making this intermediate a direct precursor to the final products.

Synthesis via Catalytic Ammoxidation of 3-Picoline

The dominant industrial synthesis involves passing a gaseous mixture of 3-picoline, ammonia, and an oxidant (typically air) over a heterogeneous catalyst at high temperatures (280-500 °C).

Causality and Mechanistic Insight: This reaction is a marvel of industrial catalysis. The catalyst, often based on vanadium oxide (V₂O₅) mixed with other metal oxides like molybdenum (MoO₃) or antimony (Sb₂O₅), facilitates a complex sequence. It is believed to involve the oxidation of the methyl group to an aldehyde, which then reacts with ammonia to form an imine, followed by further dehydrogenation to the nitrile. The use of ammonia is critical as it prevents the over-oxidation of the methyl group to the carboxylic acid, which would be harder to control under these harsh conditions.

Figure 1: Industrial ammoxidation pathway to 3-cyanopyridine.

Data Summary: Ammoxidation Catalysts and Yields

The choice of catalyst is paramount for achieving high conversion of 3-picoline and high selectivity for 3-cyanopyridine. Below is a summary of representative catalyst systems.

| Catalyst System | Support | Temperature (°C) | 3-Picoline Conversion (%) | 3-Cyanopyridine Yield (%) | Reference |

| V-Cr-Mo-P-K-Bi-Ni | γ-Al₂O₃ | 360 | 97.5 | 93.6 | |

| V-Cr-Mo-P-Cs-Ni-Bi | SiO₂ | 360 | 98.1 | 94.3 | |

| V₂O₅-MoO₃ | γ-Al₂O₃ | 365 | >95 | ~76 | |

| V₂O₅ | None | 370 | 90.0 | ~60 |

Protocol 1: Enzymatic Hydrolysis of 3-Cyanopyridine to Nicotinic Acid

While chemical hydrolysis with strong base is common industrially, enzymatic methods offer exceptional selectivity, avoiding the formation of nicotinamide as a byproduct and operating under mild, environmentally benign conditions. The nitrilase from Rhodococcus rhodochrous J1 is particularly effective.

Self-Validation: This protocol's success is validated by complete conversion of the starting material, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), and the crystallization of the high-purity product directly from the reaction mixture.

Methodology:

-

Cell Culture & Harvest: Cultivate Rhodococcus rhodochrous J1 under optimized conditions to promote high nitrilase activity. Harvest the cells via centrifugation and wash with a potassium phosphate buffer (e.g., 0.01 M, pH 8.0).

-

Reaction Setup: Prepare a reaction mixture consisting of the harvested cells (e.g., ~3 mg/mL dry weight), 0.01 M potassium phosphate buffer (pH 8.0), and an initial concentration of 200 mM 3-cyanopyridine.

-

Incubation: Maintain the reaction at 25 °C with gentle shaking. The low solubility of nicotinic acid will cause it to crystallize out of solution as it is formed.

-

Fed-Batch Process: To achieve high product concentration, periodically add more 3-cyanopyridine (e.g., 200 mM aliquots) as the reaction proceeds. Monitor the disappearance of the starting material by HPLC.

-

Product Isolation: After complete conversion (typically 24-48 hours, depending on cell concentration and substrate additions), collect the precipitated nicotinic acid by filtration.

-

Purification: Wash the crystalline product with cold water and dry under vacuum. The purity is typically >99% without the need for further recrystallization.

The Construction Platform: 1,4-Dihydropyridines (Hantzsch Esters)

For creating highly substituted and complex nicotinic acid derivatives, building the pyridine ring de novo is often the most logical approach. The Hantzsch pyridine synthesis, first reported in 1881, remains a cornerstone of this strategy. It is a multi-component reaction that assembles the pyridine ring from simple, acyclic precursors.

Causality and Mechanistic Insight: The reaction's power lies in its convergence. It combines an aldehyde, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and an ammonia source in a one-pot process. The mechanism proceeds through two key intermediates:

-

An enamine, formed from the reaction of one equivalent of the β-ketoester and ammonia.

-

An α,β-unsaturated carbonyl compound (a Knoevenagel condensation product), formed from the aldehyde and the second equivalent of the β-ketoester.

A subsequent Michael addition of the enamine to the unsaturated carbonyl, followed by cyclization and dehydration, yields the 1,4-dihydropyridine (1,4-DHP) core, often called a "Hantzsch ester". This DHP is a stable, isolable intermediate that can then be oxidized to the aromatic pyridine ring, a step driven by the thermodynamic favorability of aromatization.

Figure 2: Key steps in the Hantzsch dihydropyridine synthesis.

Protocol 2: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

This protocol describes a classic Hantzsch reaction to form a precursor for a nifedipine-type calcium channel blocker, illustrating the synthesis of the core DHP intermediate.

Self-Validation: The reaction progress can be monitored by TLC. The product is a solid that typically precipitates from the reaction mixture upon cooling, and its identity and purity can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR).

Methodology:

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and a solvent such as ethanol.

-

Ammonia Addition: Add concentrated ammonium hydroxide (1-1.2 equivalents) to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for 3-4 hours. The solution will typically turn yellow.

-

Crystallization: Allow the reaction mixture to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

-

Isolation and Purification: Collect the yellow crystalline solid by vacuum filtration. Wash the crystals with cold ethanol to remove any unreacted starting materials.

-

Drying and Characterization: Dry the product in a vacuum oven. The expected yield is typically high (>80%). Characterize by melting point and NMR spectroscopy. The product is the stable 1,4-DHP intermediate.

-

(Optional) Aromatization: To convert the DHP to the corresponding pyridine, dissolve it in a suitable solvent (e.g., acetic acid) and treat with an oxidizing agent such as nitric acid, ferric chloride, or manganese dioxide until the aromatization is complete (monitored by TLC).

The Gateway to Functionalization: 2-Chloronicotinic Acid

For creating libraries of novel drug candidates, functionalizing a pre-existing nicotinic acid core is a highly effective strategy. 2-Chloronicotinic acid is a premier intermediate for this purpose. The chlorine atom at the 2-position is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions, allowing for the facile introduction of various nucleophiles (e.g., amines, thiols, alkoxides) to build molecular diversity.

Synthesis via N-Oxidation and Chlorination

A common and reliable laboratory route to 2-chloronicotinic acid begins with the parent nicotinic acid.

Causality and Mechanistic Insight: Direct chlorination of the pyridine ring is difficult and often unselective. The synthetic strategy therefore involves two key steps:

-

N-Oxidation: Nicotinic acid is first treated with an oxidant like hydrogen peroxide (H₂O₂) in acetic acid. This converts the ring nitrogen to an N-oxide. This step is crucial because the N-oxide group electronically activates the 2- and 6-positions of the ring towards electrophilic attack and subsequent nucleophilic substitution.

-

Chlorination: The resulting nicotinic acid N-oxide is then treated with a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅). The POCl₃ reacts with the N-oxide oxygen, forming a good leaving group and facilitating the addition of a chloride ion to the 2-position, followed by rearomatization to yield 2-chloronicotinic acid.

Figure 3: Synthetic route to 2-chloronicotinic acid intermediate.

Protocol 3: Synthesis of 2-Chloronicotinic Acid

This protocol details the two-step synthesis from commercially available nicotinic acid.

Self-Validation: The formation of the N-oxide and the final chlorinated product can be tracked by TLC. The final product is a stable, crystalline solid whose identity is confirmed by melting point and spectroscopy. The disappearance of the N-oxide intermediate in the second step validates the completion of the chlorination.

Methodology:

Step A: Synthesis of Nicotinic Acid N-Oxide

-

Suspend nicotinic acid (1 equivalent) in glacial acetic acid.

-

Carefully add 30-35% hydrogen peroxide (2-3 equivalents) portion-wise, ensuring the temperature does not rise excessively.

-

Heat the mixture to 70-80 °C and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure. The crude N-oxide is often carried forward without extensive purification.

Step B: Chlorination to 2-Chloronicotinic Acid

-

Caution: This step uses highly corrosive reagents and must be performed in a well-ventilated fume hood.

-

Carefully add the crude nicotinic acid N-oxide (1 equivalent) in portions to an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux (approx. 105-110 °C) for 1-2 hours. The mixture should become a clear solution.

-

After the reaction is complete, cool the mixture and carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Quenching: Very cautiously, pour the cooled, viscous residue onto crushed ice. This is a highly exothermic hydrolysis step.

-

Isolation: The 2-chloronicotinic acid will precipitate as a solid. Stir the slurry for some time to ensure complete hydrolysis and precipitation.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Yields are typically in the 80-90% range for the chlorination step.

Conclusion